

# 4-(Trifluoromethyl)cyclohexanol CAS number 30129-18-1

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## Compound of Interest

Compound Name: 4-(Trifluoromethyl)cyclohexanol

Cat. No.: B153614

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An In-depth Technical Guide to **4-(Trifluoromethyl)cyclohexanol** (CAS: 30129-18-1)

This technical guide provides a comprehensive overview of **4-(Trifluoromethyl)cyclohexanol**, a fluorinated cyclic alcohol of interest to researchers, scientists, and professionals in drug development. This document collates available data on its physicochemical properties, synthesis, and analytical characterization. It is important to note that while the trifluoromethyl moiety is significant in medicinal chemistry, specific biological activity and signaling pathway involvement for this particular compound are not extensively documented in the public domain.

## Physicochemical Properties

**4-(Trifluoromethyl)cyclohexanol** is a colorless to almost colorless liquid that exists as a mixture of cis and trans isomers. The trifluoromethyl group significantly influences its chemical and physical properties.<sup>[1]</sup> A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of **4-(Trifluoromethyl)cyclohexanol**

Property	Value	Source(s)
CAS Number	30129-18-1	[2]
Molecular Formula	C <sub>7</sub> H <sub>11</sub> F <sub>3</sub> O	[3]
Molecular Weight	168.16 g/mol	[3]
Boiling Point	181 °C	[1]
Density	1.23 g/cm <sup>3</sup>	[1]
Refractive Index (n <sub>20/D</sub> )	1.4065 - 1.4115	[4]
Purity (GC)	≥98% (mixture of cis- and trans-)	[1][3]
Form	Solid	

## Experimental Protocols

### Synthesis of 4-(Trifluoromethyl)cyclohexanol

A common method for the synthesis of **4-(Trifluoromethyl)cyclohexanol** involves the hydrogenation of 4-hydroxytrifluorotoluene.[2]

Materials:

- 4-hydroxytrifluorotoluene
- Acetic acid
- Platinum oxide (PtO<sub>2</sub>) catalyst
- Hydrogen gas (H<sub>2</sub>)
- 1N Sodium hydroxide (NaOH) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

- Diatomaceous earth

#### Procedure:

- In a high-pressure hydrogenation reactor, dissolve 4-hydroxytrifluorotoluene (5 g, 30.8 mmol) in acetic acid (15 ml).
- Add platinum oxide (500 mg) as a catalyst to the solution.
- Pressurize the reactor with hydrogen gas to 50 psi.
- Conduct the reaction at room temperature for 16 hours.
- Upon completion, filter the reaction mixture through a diatomaceous earth pad to remove the catalyst.
- Adjust the pH of the filtrate by adding 1N sodium hydroxide solution.
- Extract the product with diethyl ether.
- Dry the organic phase over anhydrous magnesium sulfate.
- Concentrate the organic phase under reduced pressure at room temperature to yield **4-(Trifluoromethyl)cyclohexanol**.[\[2\]](#)

A mass spectrometry analysis of the product should show a  $[M+H]^+$  peak at 169, corresponding to the molecular ion plus a proton.[\[2\]](#)

## Purification

The crude product from the synthesis can be purified using standard laboratory techniques.

1. Extraction and Work-up: Following the synthesis, an aqueous work-up is performed to remove the acid catalyst and other water-soluble impurities. The product is extracted into an organic solvent like diethyl ether, washed, and dried.[\[2\]](#)
2. Fractional Distillation: For further purification and separation from components with different boiling points, fractional distillation is a suitable method.[\[1\]](#) The crude **4-**

**(Trifluoromethyl)cyclohexanol** is heated, and the vapor rises through a fractionating column. The component with the lower boiling point will vaporize first, allowing for the collection of purified fractions.

3. Chiral Separation: Since **4-(Trifluoromethyl)cyclohexanol** exists as cis and trans isomers, and each can be a racemic mixture, chiral chromatography techniques can be employed for their separation. High-performance liquid chromatography (HPLC) with a chiral stationary phase, such as those based on amylose or cellulose derivatives, is a common method for separating enantiomers of chiral alcohols.[5]

## Analytical Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for assessing the purity of **4-(Trifluoromethyl)cyclohexanol** and confirming its molecular weight. A purity of  $\geq 98\%$  is typically reported for commercially available samples.[1]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy are essential for confirming the chemical structure. The proton NMR spectrum of the cyclohexyl ring will show complex multiplets, and the proton attached to the carbon bearing the hydroxyl group will be shifted downfield. The  $^{19}\text{F}$  NMR spectrum will show a characteristic signal for the trifluoromethyl group.

3. Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band characteristic of the O-H stretching vibration of the alcohol group, typically in the region of  $3200\text{--}3600\text{ cm}^{-1}$ . C-H and C-F stretching and bending vibrations will also be present.

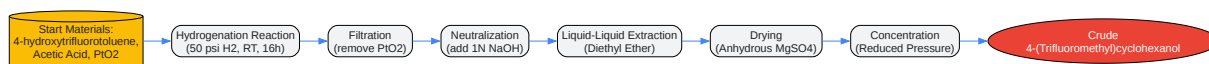
## Biological Activity and Drug Development

While specific studies detailing the biological activity of **4-(Trifluoromethyl)cyclohexanol** are not readily available in the public domain, the presence of the trifluoromethyl group is of significant interest in drug design. The introduction of a  $\text{CF}_3$  group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[6] These properties can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[6] Therefore, **4-(Trifluoromethyl)cyclohexanol** serves as a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals.[4]

Due to the lack of specific information on the biological activity of **4-(Trifluoromethyl)cyclohexanol**, a signaling pathway diagram cannot be provided.

## Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and purification of **4-(Trifluoromethyl)cyclohexanol**.



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### Synthesis Workflow of **4-(Trifluoromethyl)cyclohexanol**.



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### Purification Workflow for **4-(Trifluoromethyl)cyclohexanol**.

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